1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Overview
Description
1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the 2-Methylimidazo[1,2-a]pyridine core. This core can be synthesized through the reaction of 2-aminopyridine with various alkylating agents, followed by cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-4-yl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the imidazo[1,2-a]pyridine core, while reduction can lead to the formation of reduced imidazolidine derivatives .
Scientific Research Applications
1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Zolimidine: An antiulcer drug featuring the imidazo[1,2-a]pyridine core.
Zolpidem: A medication for the treatment of insomnia, also containing the imidazo[1,2-a]pyridine structure.
Saripidem: A sedative and anxiolytic drug with a similar core structure.
Uniqueness
1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is unique due to its combination of the imidazo[1,2-a]pyridine core with the piperidin-4-yl and phenylimidazolidine-2,4-dione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-16-21(26-12-6-5-9-19(26)24-16)22(30)25-13-10-17(11-14-25)27-15-20(29)28(23(27)31)18-7-3-2-4-8-18/h2-9,12,17H,10-11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKLPFZCNIUQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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